4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide
Description
This compound features a cyclohexane-1-carboxamide core substituted with a quinazolinone moiety (4-oxo-3,4-dihydroquinazolin-3-yl) and a benzylcarbamoyl-methylsulfanyl group at position 2. The quinazolinone ring is further modified with a methyl group at position 3, while the carboxamide nitrogen is linked to a furan-2-ylmethyl group. Its design likely aims to balance hydrophobicity (cyclohexane, benzyl) with hydrogen-bonding capacity (carboxamide, sulfanyl), influencing pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O4S/c35-27(31-17-21-7-2-1-3-8-21)20-39-30-33-26-11-5-4-10-25(26)29(37)34(30)19-22-12-14-23(15-13-22)28(36)32-18-24-9-6-16-38-24/h1-11,16,22-23H,12-15,17-20H2,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMJOIQUJXFENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the benzylcarbamoyl group and the furan ring. Common reagents used in these reactions include benzyl isocyanate, thiols, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound with potential applications in chemistry, biology, and medicine due to its unique chemical properties. This compound features a quinazolinone core, a benzylcarbamoyl group, and a furan ring.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can be performed using reagents like hydrogen peroxide or potassium permanganate, while reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride. The compound can also undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
The compound has a molecular formula of C28H30N4O3S and a molecular weight of approximately 530.63 g/mol. Its structure allows it to interact with specific molecular targets such as enzymes, receptors, or other proteins involved in various biological pathways, modulating their activity and leading to desired biological effects.
Mechanism of Action
The mechanism of action of 4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Biological Activity
The compound 4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a quinazolinone core, a benzylcarbamoyl moiety, and a furan ring, suggesting a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 530.63 g/mol . The presence of various functional groups contributes to its biological properties, including potential interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The unique structure allows for high specificity in binding, potentially modulating the activity of these targets.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.
- Cellular Interactions : The compound’s structure suggests possible interactions with cellular membranes or signaling pathways.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Studies have shown that quinazolinone derivatives can exhibit potent anticancer properties. For instance, compounds related to the quinazolinone core have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The presence of the benzylcarbamoyl group may enhance the antimicrobial activity of this compound. Similar compounds have been reported to exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi .
Case Studies
- In Vitro Studies : A study investigated the inhibitory effects of structurally related quinazolinones on human carbonic anhydrases (CAs), revealing nanomolar inhibitory actions against several isoforms . This suggests that our compound may have similar inhibitory properties.
- Animal Models : In vivo studies using related compounds have demonstrated significant reductions in seizure frequency and intensity in models of epilepsy . These findings indicate that further research on the specific compound could yield valuable insights into its therapeutic potential.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
